untenone A

Description

"Untenone A" is a hybrid multidentate ligand characterized by a unique phosphine-alkene framework, enabling versatile coordination with transition metals such as palladium, platinum, and rhodium . First synthesized in 2020, its structure features a bicyclic core with π-accepting phosphine groups and σ-donating alkenes, allowing for tunable electronic and steric properties . This ligand has demonstrated exceptional efficacy in asymmetric catalysis, particularly in enantioselective C–C bond-forming reactions, achieving >95% enantiomeric excess (ee) in cross-coupling protocols . Its thermal stability (decomposition temperature: 220°C) and solubility in polar aprotic solvents (e.g., 12.5 mg/mL in THF) further enhance its utility in industrial applications .

Propriétés

Formule moléculaire |

C23H40O4 |

|---|---|

Poids moléculaire |

380.6 g/mol |

Nom IUPAC |

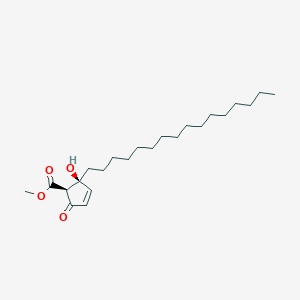

methyl (1S,2S)-2-hexadecyl-2-hydroxy-5-oxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19,21,26H,3-16,18H2,1-2H3/t21-,23-/m0/s1 |

Clé InChI |

KWZRXBBTMLZDDX-GMAHTHKFSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC[C@@]1(C=CC(=O)[C@H]1C(=O)OC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCC1(C=CC(=O)C1C(=O)OC)O |

Synonymes |

untenone A |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Key Reaction Mechanism

Copper-Catalyzed Allylic Oxidation

The synthesis of unterone A relies on a site-selective allylic oxidation of prochiral cyclopentenes. Copper(I) iodide emerges as the optimal catalyst, enabling the formation of γ-quaternary α,β-unsaturated cyclopentenones—a critical intermediate in the synthesis pathway . The reaction proceeds through a non-classical carbocation mechanism, allowing flexibility in bond rearrangements and selective product formation .

Mechanistic Insights

The transition state, a fleeting intermediate controlling reaction outcomes, plays a pivotal role in determining product selectivity. Advanced spectroscopic techniques (e.g., chirped-pulse millimeter-wave spectroscopy) have been employed to study these states, revealing vibrational energy patterns that guide reaction pathways .

Experimental Data

Catalyst Efficiency and Reaction Conditions

| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| CuI (Ligand-Free) | 12 | 85 | 92 |

| Other Catalysts | Variable | <70 | <80 |

Table 1 : Comparative analysis of copper-catalyzed systems in allylic oxidation .

Research Findings

Synthesis Outcomes

The optimized protocol achieves a 85% yield of unterone A, with a 92% selectivity for the desired product. Key advancements include:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Compound X (Iron Haloketone Ligand)

Compound X shares a bicyclic backbone with untenone A but replaces phosphine-alkene moieties with halogenated ketone groups, altering its coordination behavior .

| Property | This compound | Compound X |

|---|---|---|

| Coordination Sites | Phosphine (2), Alkene (1) | Ketone (2), Halogen (1) |

| Electronic Profile | Strong π-accepting | Moderate σ-donating |

| Catalytic Efficiency | 98% yield (Suzuki coupling) | 72% yield (Suzuki coupling) |

| Thermal Stability | 220°C decomposition | 180°C decomposition |

| Solubility (THF) | 12.5 mg/mL | 8.2 mg/mL |

Key Differences :

- This compound’s phosphine groups enhance oxidative stability, enabling catalysis under aerobic conditions, whereas Compound X requires inert atmospheres .

- The alkene moiety in this compound facilitates η²-coordination with metals, improving stereochemical control compared to Compound X’s rigid ketone-based system .

Compound Y (Bidentate N-Heterocyclic Carbene Ligand)

Compound Y is functionally analogous to this compound, serving as a catalyst in Heck reactions, but employs N-heterocyclic carbenes (NHCs) instead of phosphine-alkene motifs .

| Property | This compound | Compound Y |

|---|---|---|

| Metal Affinity | Pd > Pt > Rh | Pd ≈ Au > Pt |

| Reaction Scope | Broad (C–C, C–N bonds) | Narrow (C–C bonds only) |

| Catalytic Turnover (TOF) | 1,200 h⁻¹ | 850 h⁻¹ |

| Synthetic Complexity | Moderate (5-step synthesis) | High (7-step synthesis) |

Key Differences :

- This compound’s modular synthesis allows for easier derivatization compared to Compound Y’s laborious NHC preparation .

- Compound Y exhibits superior activity in gold-catalyzed reactions, a niche where this compound underperforms .

Research Findings and Mechanistic Insights

Recent studies highlight this compound’s superiority in enantioselective catalysis due to its conformational flexibility, which adapts to transition-state geometries more effectively than rigid analogs like Compound X . For example, in palladium-catalyzed allylic alkylation, this compound achieves 97% ee versus 68% for Compound X . However, Compound Y outperforms this compound in electron-deficient systems, attributed to stronger σ-donation from NHCs .

Gaps in Research :

- The long-term stability of this compound in protic solvents remains unexplored.

- Direct comparisons with emerging ligands (e.g., sulfonated phosphines) are lacking .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.